Astin C is a cyclic pentapeptide originally isolated from the plant Aster tataricus, belonging to the Asteraceae family. This compound has garnered attention due to its significant immunosuppressive and anti-inflammatory properties. Astin C's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Astin C is derived from Aster tataricus, a plant known for its traditional medicinal uses. The compound is classified as a cyclopeptide, characterized by a cyclic structure formed by amino acid residues linked through peptide bonds. Cyclopeptides are known for their stability and ability to modulate biological activities, making them valuable in drug development.
The synthesis of Astin C and its analogues has been extensively studied. The primary method employed is solid-phase peptide synthesis, which allows for the efficient assembly of peptide chains.
Astin C consists of five amino acid residues arranged in a cyclic formation, contributing to its structural stability and biological function.
Astin C undergoes various chemical reactions that facilitate its interaction with biological targets.
Astin C's mechanism of action primarily involves modulation of immune responses.
Astin C possesses distinct physical and chemical properties that influence its biological activity.
Astin C has several scientific uses due to its unique properties:
The antitumor cyclopeptide Astin C originates from a sophisticated symbiotic biosynthetic system involving the medicinal plant Aster tataricus and its fungal endophyte Cyanodermella asteris. Genome analysis of Cyanodermella asteris has identified a conserved 32-kb biosynthetic gene cluster (BGC) designated ast, which encodes a nonribosomal peptide synthetase (NRPS) as the core enzymatic machinery [1] [4]. This NRPS exhibits a distinctive five-module architecture with condensation-adenylation-thiolation (C-A-T) domains that sequentially incorporate the amino acid residues: L-proline, β-aminobutyric acid (Abu), L-serine, Abu, and the non-proteinogenic chlorinated amino acid 3,4-dichloroproline (DCP) [1] [9]. The incorporation of DCP represents a critical catalytic step requiring a dedicated halogenase enzyme within the BGC that chlorinates proline residues prior to cyclization [1] [7].
Table 1: Core Enzymatic Components of the Astin C Biosynthetic Gene Cluster
Gene | Function | Domain Architecture |
---|---|---|
astA (NRPS) | Peptide chain assembly and cyclization | C-A-T-C-A-T-C-A-T-C-A-T-Te |
astB (Halogenase) | Regiospecific chlorination at proline C3/C4 positions | FAD-dependent chlorinase |
astC (Oxidase) | Oxidation reactions during maturation | Cytochrome P450 |
astD (Regulator) | Transcriptional regulation of cluster expression | Zinc finger protein |
Strikingly, comparative analysis reveals that while Cyanodermella asteris produces astin C as its primary cyclopeptide in vitro, the host plant Aster tataricus accumulates chemically distinct variants like astin A. This discrepancy implies a sophisticated cross-species biosynthetic pathway where plant-derived signals or enzymes (e.g., cytochrome P450s or methyltransferases) modify the fungal-derived astin scaffold [1] [4]. Molecular evidence confirms that axenic cultures of Cyanodermella asteris yield astin C at 0.89 mg/g biomass, approximately 5.6-fold higher than extraction yields from wild-harvested Aster tataricus roots (0.16 mg/g), demonstrating the fungal origin of the core scaffold [4]. Nevertheless, the plant microenvironment remains essential for generating structural diversity beyond astin C, suggesting an evolutionary co-adaptation where the fungus provides the chemical backbone and the plant contributes secondary modification capabilities [1].
The chemical diversification of astins is fundamentally shaped by ecological stressors within the native habitats of Aster tataricus, which typically grows at high altitudes (1,500–3,000 m) under intense ultraviolet radiation, temperature fluctuations, and pathogen pressure. Metabolomic studies indicate that these abiotic and biotic stressors activate defense-related biosynthetic pathways in both the host plant and its fungal symbiont [1] [4]. Field observations demonstrate that Aster tataricus populations exposed to fungal pathogens (e.g., Fusarium spp.) or insect herbivory exhibit upregulation of astin-related compounds compared to protected specimens, suggesting these peptides function as chemical defenses [1].
The symbiotic relationship between Cyanodermella asteris and Aster tataricus exemplifies mutualistic chemical adaptation. The endophyte colonizes the intercellular spaces of root tissues, where it receives photosynthetic carbon sources from the host. In return, the fungus produces astins that enhance the plant’s resistance to microbial infections and environmental stressors [1] [4]. Laboratory simulations using immobilized Cyanodermella asteris cultures—which mimic natural biofilm conditions—demonstrate a 39% increase in biomass and 30% higher astin C titers compared to planktonic cultures, underscoring how physical microenvironmental constraints influence metabolic output [4]. This ecological framework explains the geographic specificity of astin chemotypes: Aster tataricus from Sichuan Province, China, produces predominantly astin C, while populations in Jiangxi Province accumulate astin A as the major variant, reflecting localized co-evolutionary pressures [1].
Table 2: Environmental Factors Influencing Astin Production in Symbiotic Systems
Environmental Stressor | Effect on Astin Biosynthesis | Ecological Function |
---|---|---|
Ultraviolet-B Radiation | ↑ Chlorinase activity → enhanced DCP incorporation (20-35% increase) | Photoprotective role |
Phytopathogen Challenge | ↑ NRPS expression → 2.1-fold astin C accumulation in roots | Antifungal defense |
Temperature Oscillation | Induction of heat-shock proteins → stabilization of cyclization enzymes | Thermotolerance |
Nutrient Limitation | Shift from primary to secondary metabolism → 40% astin yield increase | Resource allocation to defense |
Advanced metabolomic profiling using liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has delineated the structural and distributional differences among major astin congeners. Astin C (m/z 570.47, C₂₅H₃₃Cl₂N₅O₆) serves as the foundational scaffold, characterized by the cyclic pentapeptide sequence [cyclo-(DCP¹-Abu²-Pro³-Abu⁴-Ser⁵)] [7] [9]. Astin A (m/z 584.49, C₂₆H₃₅Cl₂N₅O₆) diverges through methylation at Ser⁵, while astin B (m/z 554.44, C₂₄H₃₁Cl₂N₅O₆) lacks the chlorinated proline residue entirely [1] [7]. Untargeted metabolomics of Aster tataricus root extracts detects 17 astin-like features, with astins A, B, and C constituting >85% of the total cyclopeptide pool [1].
Spatially resolved mass spectrometry imaging confirms tissue-specific accumulation: astin C localizes predominantly within the root cortex where fungal hyphae proliferate, whereas astin A accumulates in vascular tissues, implying plant-specific modification and transport mechanisms [1]. Crucially, axenic cultures of Cyanodermella asteris produce astin C as the dominant congener (92% relative abundance) with only trace amounts (<0.5%) of astin A, reinforcing that plant-specific enzymes are necessary for the latter’s biosynthesis [1] [4]. Multivariate statistical analysis (PCA, PLS-DA) of metabolomic datasets reveals that environmental factors—particularly soil selenium levels and seasonal rainfall—correlate with congener ratios. Selenium-deficient soils increase astin B production (non-chlorinated variant) by 60%, suggesting halogenation efficiency depends on micronutrient availability [1].
Table 3: Structural and Occurrence Features of Major Astin Congeners
Congener | Molecular Formula | Key Structural Features | Relative Abundance in A. tataricus | Presence in C. asteris Culture |
---|---|---|---|---|
Astin A | C₂₆H₃₅Cl₂N₅O₆ | Methylated serine at position 5 | 58.7% ± 4.2 | Trace (<0.5%) |
Astin B | C₂₄H₃₁Cl₂N₅O₆ | Non-chlorinated proline variant | 23.1% ± 3.1 | Absent |
Astin C | C₂₅H₃₃Cl₂N₅O₆ | 3,4-dichloroproline core | 18.2% ± 2.8 | 92.4% ± 5.6 |
The functional divergence of these congeners is evidenced by their differential bioactivity profiles. Astin C exhibits potent inhibition of the STING-mediated interferon pathway (IC₅₀ = 1.75 μM), while astin A shows 10-fold lower affinity due to steric hindrance from methylation [2] [7]. Conversely, astin B’s non-halogenated structure correlates with reduced membrane permeability, explaining its diminished antitumor activity despite similar in vitro target binding [1] [9]. These structure-activity relationships underscore how minor structural modifications—driven by symbiotic biosynthesis—dramatically alter pharmacological potential.
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